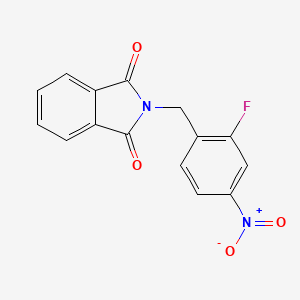
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. The aim of
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide involves the inhibition of bacterial cell wall synthesis. This compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate, an essential nutrient for bacterial growth. By inhibiting this enzyme, 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide disrupts bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide has been shown to have minimal toxicity in vitro and in vivo. It does not exhibit any significant cytotoxicity towards mammalian cells and does not cause any adverse effects on the liver or kidneys. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, including drug-resistant strains. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent for a variety of diseases.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the research and development of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide. One potential direction is to investigate the use of this compound as a topical antibacterial agent for the treatment of skin infections. Additionally, further studies are needed to fully understand the anti-inflammatory and anti-cancer properties of this compound and its potential as a therapeutic agent for these diseases. Finally, the development of more soluble derivatives of this compound could improve its efficacy and make it easier to administer in vivo.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-(thiophen-3-yl)benzylamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with propanoyl chloride to obtain the final product. The overall yield of the synthesis process is around 60%.
Aplicaciones Científicas De Investigación
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit strong antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, this compound has been investigated for its anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c21-17-5-3-6-18(12-17)28(25,26)23-10-8-20(24)22-13-15-4-1-2-7-19(15)16-9-11-27-14-16/h1-7,9,11-12,14,23H,8,10,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDSXBGCWHTQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2914265.png)
![2-(3-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2914268.png)

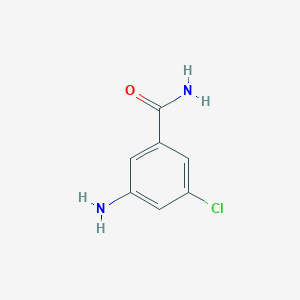


![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)

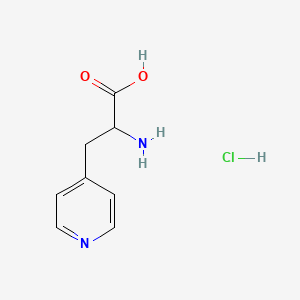
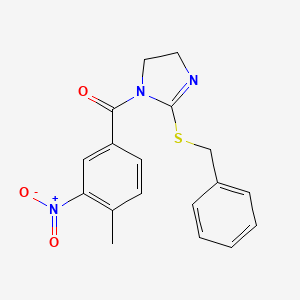
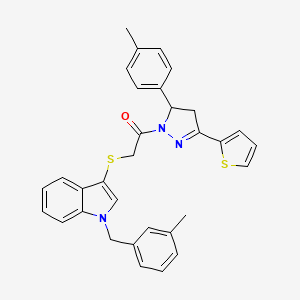
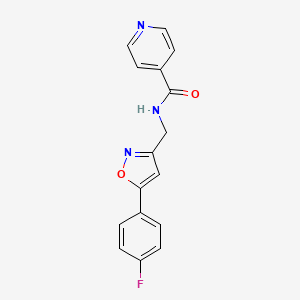
![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)
